molecular formula C20H24O3 B1360785 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone CAS No. 898756-29-1

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone

Cat. No.: B1360785
CAS No.: 898756-29-1
M. Wt: 312.4 g/mol
InChI Key: AWMBYCKPMJGYHI-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1'-butyronaphthone (CAS: 898756-29-1) is a naphthone derivative featuring a 1,3-dioxane ring substituted with two methyl groups at the 5-position and a butyryl chain at the 2-position. Its molecular formula is C₁₆H₂₀O₃ (molecular weight: 268.33 g/mol) . The compound is structurally characterized by a fused aromatic naphthone system linked to a dioxane moiety, which enhances its steric bulk and influences its electronic properties.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-20(2)13-22-19(23-14-20)12-6-11-18(21)17-10-5-8-15-7-3-4-9-16(15)17/h3-5,7-10,19H,6,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMBYCKPMJGYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646029
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-29-1
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(1-naphthalenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-butyronaphthone typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with appropriate reagents under controlled conditions. For instance, one method involves dissolving 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde in dry dichloromethane, followed by the addition of trifluoroacetic acid and p-chloranil .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-butyronaphthone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-butyronaphthone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: May be explored for its pharmacological properties.

    Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1’-butyronaphthone involves its interaction with specific molecular targets. The dioxane ring and naphthone moiety may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Aldehyde vs.
  • Fluorine Substitution : The fluorinated derivative (898786-06-6) exhibits enhanced electronic withdrawal effects, which may improve metabolic stability and binding affinity in drug-target interactions .
  • Aromatic System Variation : Substituting naphthone with phenanthrene (898756-44-0) expands the conjugated π-system, likely altering UV absorption properties and photostability .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone (CAS No. 898756-29-1) is a synthetic organic compound characterized by a unique structural arrangement that includes a dioxane ring and a naphthone moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activity. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name: 4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-1-ylbutan-1-one
  • Molecular Formula: C20_{20}H24_{24}O3_3
  • Molecular Weight: 312.40 g/mol

The presence of the dioxane ring is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The dioxane ring and naphthone moiety may facilitate binding to these targets, influencing various biochemical pathways. However, detailed mechanistic studies are still required to elucidate the exact interactions and pathways involved.

Biological Activity

Research has indicated that compounds structurally related to this compound exhibit notable biological activities:

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds:

  • A study highlighted that certain naphthone derivatives exhibit cytotoxicity against various tumor cell lines with IC50_{50} values in the low nanomolar range. These compounds were shown to induce cell cycle arrest at both G1 and G2/M phases .
CompoundCell LineIC50_{50} (nM)
Compound AJVM-2<100
Compound BH157<200
This compoundTBDTBD

Mechanistic Insights

The mechanism by which these compounds exert their effects often involves modulation of mRNA splicing and interaction with the spliceosome. This interaction can lead to inhibition of pre-mRNA nuclear retention and translation of unspliced mRNA .

Case Study 1: Cytotoxicity Profile

In a comparative study of various naphthone derivatives, this compound was evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results suggested promising activity; however, further investigations are necessary to establish definitive IC50_{50} values and elucidate the underlying mechanisms.

Case Study 2: Structure-Aactivity Relationship (SAR)

Another research effort focused on the structure–activity relationship (SAR) of dioxane-containing naphthones. The findings indicated that modifications in the dioxane ring significantly impacted biological activity. This suggests that careful structural optimization could enhance the therapeutic potential of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone
Reactant of Route 2
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4-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-butyronaphthone

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